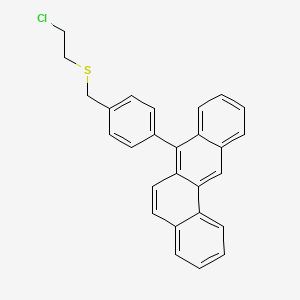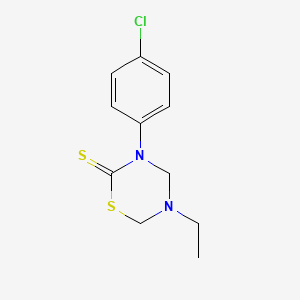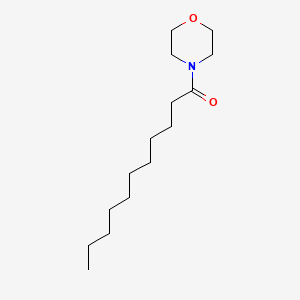![molecular formula C16H13O4- B14695234 4-[(1-Phenylethoxy)carbonyl]benzoate CAS No. 33533-59-4](/img/structure/B14695234.png)
4-[(1-Phenylethoxy)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Phenylethoxy)carbonyl]benzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and is characterized by the presence of a phenylethoxy group attached to the carbonyl carbon of the benzoate moiety . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenylethoxy)carbonyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 1-phenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Phenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating mixture.
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 1-phenylethanol.
Nitration: Nitro derivatives of the aromatic ring.
Sulfonation: Sulfonic acid derivatives of the aromatic ring.
Applications De Recherche Scientifique
4-[(1-Phenylethoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(1-Phenylethoxy)carbonyl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1-Phenylethoxy)carbonyl]benzoic acid: Similar structure but with the ester group at a different position on the benzoic acid ring.
Benzyl benzoate: Contains a benzyl group instead of a phenylethoxy group.
Uniqueness
4-[(1-Phenylethoxy)carbonyl]benzoate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties compared to other benzoate derivatives.
Propriétés
Numéro CAS |
33533-59-4 |
|---|---|
Formule moléculaire |
C16H13O4- |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
4-(1-phenylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(12-5-3-2-4-6-12)20-16(19)14-9-7-13(8-10-14)15(17)18/h2-11H,1H3,(H,17,18)/p-1 |
Clé InChI |
IMNIQEZGAZWRRE-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


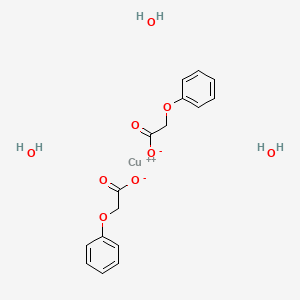
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
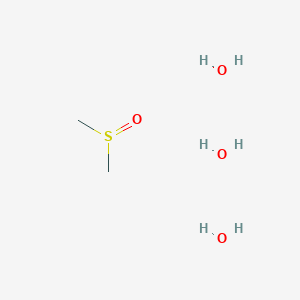
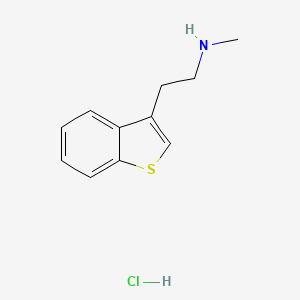
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
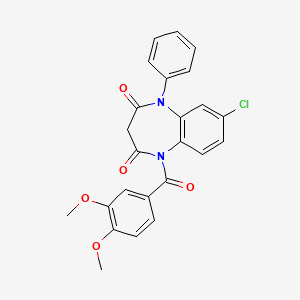
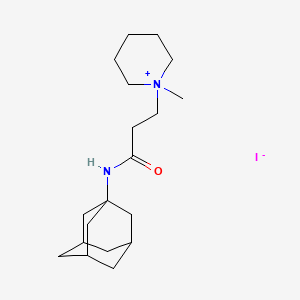
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
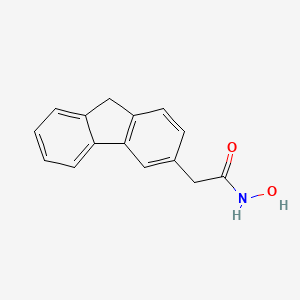
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
